molecular formula C18H19ClF3N5O2 B2494863 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1796987-38-6

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No. B2494863
CAS RN: 1796987-38-6
M. Wt: 429.83
InChI Key: HBIXULFKNQBUGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related urea derivatives involves the reaction of specific phenyl and pyrimidinyl groups. For instance, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has been reported through structure-based design and synthesis, showcasing a similar approach that could be adapted for our target compound (Li et al., 2019).

Molecular Structure Analysis

Molecular structure determination techniques such as mass spectrometry, NMR, FT-IR spectroscopy, and X-ray diffraction have been employed to elucidate the structure of similar compounds. For instance, the structure of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea was determined using these methods, highlighting the approach for detailed molecular analysis (Sun et al., 2022).

Chemical Reactions and Properties

The reactivity of the compound under study can be inferred from similar urea derivatives. Chemical reactions involving cyclocondensation and reactions with methyl iodide have been explored, offering insights into potential reactions and modifications of the target compound (Jung et al., 2008).

Physical Properties Analysis

Physical properties such as melting point, solubility, and stability are crucial for understanding a compound's behavior in various environments. While specific data on the target compound is not directly available, analogous studies on urea derivatives can provide a basis for predicting physical properties.

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key for the application of the compound in synthesis and drug development. For instance, the synthesis and reactivity of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) Ureas offer valuable parallels (He-qin, 2010).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidinones : A study reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, highlighting a method involving the reaction of aryl methoxy trifluoro butenones with urea. This process emphasizes the utility of the chemical structure in synthesizing complex pyrimidinones for further chemical analysis and applications (Bonacorso et al., 2003).

  • Dimerization and Supramolecular Chemistry : Another research focus is on the dimerization of ureidopyrimidones via quadruple hydrogen bonding, illustrating the compound's role in forming highly stable dimeric structures in solution and solid states. This study contributes to understanding the supramolecular chemistry of pyrimidinone derivatives (Beijer et al., 1998).

Pharmacological and Biological Research

  • Anti-CML Activity : Research into 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent activity against chronic myeloid leukemia (CML) cell lines. This study underscores the compound's potential as a backbone for developing new cancer therapeutics, particularly by inhibiting the PI3K/AKT signaling pathway, a crucial target in cancer treatment (Li et al., 2019).

Agricultural and Environmental Applications

  • Herbicidal Activity : The structural derivatives of urea, such as substituted phenyltetrahydropyrimidinones, have been explored for their herbicidal properties. These compounds inhibit carotenoid biosynthesis in plants, demonstrating the utility of the chemical structure in developing new agricultural chemicals (Babczinski et al., 1995).

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N5O2/c1-11-8-13(25-16(24-11)27-4-6-29-7-5-27)10-23-17(28)26-12-2-3-15(19)14(9-12)18(20,21)22/h2-3,8-9H,4-7,10H2,1H3,(H2,23,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIXULFKNQBUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea

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